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Compound Name: Cyclosporin B

Cat. No.: B1669522 Get Quote

An In-Depth Exploration of a Fungal Metabolite with Therapeutic Potential

Introduction
Cyclosporin B is a nonpolar cyclic oligopeptide belonging to the cyclosporin family of fungal

metabolites.[1][2] First isolated from the fungus Tolypocladium inflatum, it is a structural

analogue of the well-known immunosuppressant Cyclosporin A.[3] While often considered a

minor component compared to Cyclosporin A, Cyclosporin B exhibits a unique profile of

biological activities, including immunosuppressive, antiviral, and P-glycoprotein (P-gp) inhibitory

effects, making it a molecule of significant interest for therapeutic development. This technical

guide provides a comprehensive overview of Cyclosporin B, focusing on its biosynthesis,

chemical properties, biological activities, and the experimental methodologies used for its

study.

Physicochemical Properties and Structure
Cyclosporin B is a cyclic undecapeptide with the molecular formula C₆₁H₁₀₉N₁₁O₁₂ and a

molecular weight of 1188.58 g/mol .[2][4] Its structure is closely related to Cyclosporin A,

differing by the presence of an L-alanine residue at position 2, in place of L-α-aminobutyric

acid. This seemingly minor structural change influences its biological activity profile.

Table 1: Physicochemical Properties of Cyclosporin B
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Property Value Reference

Molecular Formula C₆₁H₁₀₉N₁₁O₁₂

Molecular Weight 1188.58 g/mol

CAS Number 63775-95-1

Appearance White to off-white powder

Solubility

Soluble in methanol, ethanol,

acetone, ether, and

chloroform. Sparingly soluble

in water.

Fungal Origin and Biosynthesis
Cyclosporin B is a natural product of various fungal species, most notably Tolypocladium

inflatum. Its biosynthesis is a complex process orchestrated by a multi-enzyme complex known

as a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of

the biosynthetic machinery is a large NRPS encoded by a single gene, which sequentially adds

and modifies the constituent amino acids to form the cyclic peptide backbone. The unique

amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), a hallmark of cyclosporins, is

synthesized via a PKS pathway.

Biological Activities and Mechanism of Action
Cyclosporin B exhibits a range of biological activities, with its immunosuppressive and

antiviral properties being the most extensively studied.

Immunosuppressive Activity
Similar to Cyclosporin A, Cyclosporin B's primary mechanism of immunosuppression involves

the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. Cyclosporin B
forms a complex with the intracellular protein cyclophilin. This complex then binds to

calcineurin, inhibiting its ability to dephosphorylate the Nuclear Factor of Activated T-cells

(NFAT). The prevention of NFAT dephosphorylation blocks its translocation to the nucleus,

thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as

Interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-cell
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proliferation and activation. While Cyclosporin B is known to be less potent than Cyclosporin A

in its immunosuppressive effects, specific IC₅₀ values are not readily available in the literature.

For comparative purposes, the IC₅₀ of Cyclosporin A for inhibiting calcineurin activity in murine

peripheral blood leukocytes has been reported to be approximately 7.5 ng/mL.
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Immunosuppressive Mechanism of Cyclosporin B.

Antiviral Activity
Cyclosporin B has demonstrated promising antiviral activity, particularly against the Hepatitis

B Virus (HBV). Its mechanism of action involves the inhibition of viral entry into host cells.

Specifically, Cyclosporin B targets the sodium taurocholate cotransporting polypeptide
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(NTCP), a cellular receptor that HBV utilizes for entry into hepatocytes. By binding to NTCP,

Cyclosporin B blocks the interaction between the virus and the host cell, thereby preventing

infection. Notably, studies have suggested that Cyclosporin B is a more potent inhibitor of

HBV entry than Cyclosporin A. However, a specific IC₅₀ value for Cyclosporin B's anti-HBV

activity is not consistently reported. For context, a study on various cyclosporin derivatives

reported IC₅₀ values in the sub-micromolar range for HBV entry inhibition.
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Mechanism of HBV Entry Inhibition by Cyclosporin B.

P-glycoprotein Inhibition
Cyclosporin B is also known to be an inhibitor of P-glycoprotein (P-gp), an ATP-binding

cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp in

cancer cells is a major mechanism of multidrug resistance (MDR). By inhibiting P-gp,

Cyclosporin B can potentially reverse MDR and increase the intracellular concentration and

efficacy of co-administered anticancer drugs. The IC₅₀ for P-gp inhibition by Cyclosporin A has

been reported in the low micromolar range in various cell lines. While specific quantitative data

for Cyclosporin B is scarce, its structural similarity to Cyclosporin A suggests a comparable

inhibitory potential.
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Table 2: Summary of Biological Activities and Quantitative Data for Cyclosporins

Biological
Activity

Target Cyclosporin B
Cyclosporin A
(for
comparison)

Reference

Immunosuppress

ion
Calcineurin

Less potent than

CsA

IC₅₀ ~ 7.5 ng/mL

(in murine PBLs)

Antiviral (HBV) NTCP Receptor
More potent than

CsA

IC₅₀ ~ 1.17 µM

(in HepaRG

cells)

P-gp Inhibition P-glycoprotein Inhibitor
IC₅₀ in the low

µM range

Note: Specific IC₅₀ values for Cyclosporin B are not consistently available in the literature.

The information provided is based on comparative studies and data for closely related

cyclosporins.

Experimental Protocols
This section outlines general methodologies for the production, isolation, characterization, and

biological evaluation of Cyclosporin B.

Fungal Fermentation and Production
Cyclosporin B is typically produced via submerged fermentation of Tolypocladium inflatum.

Protocol: Submerged Fermentation of Tolypocladium inflatum

Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-day old culture into a

flask containing a seed medium (e.g., malt extract broth). Incubate at 25-30°C for 2-3 days

on a rotary shaker.

Production Fermentation: Inoculate a production medium with the seed culture. A typical

production medium contains a carbon source (e.g., glucose, fructose), a nitrogen source

(e.g., peptone, yeast extract), and mineral salts. Fermentation is carried out in a bioreactor
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under controlled conditions of temperature (25-27°C), pH (5.0-6.0), and aeration for 7-14

days.

Extraction: After fermentation, the fungal biomass is separated from the broth by filtration or

centrifugation. The cyclosporins are then extracted from the mycelia using an organic solvent

such as methanol or ethyl acetate.
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General Workflow for Cyclosporin B Production.

Isolation and Purification
A multi-step chromatographic process is typically employed to isolate and purify Cyclosporin B
from the crude extract.

Protocol: Chromatographic Purification of Cyclosporin B

Initial Separation: The crude extract is subjected to column chromatography on silica gel. A

non-polar mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) is used to

separate the cyclosporins from more polar impurities.

Preparative HPLC: Fractions containing the cyclosporin mixture are further purified by

preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18

column is commonly used with a mobile phase consisting of acetonitrile and water.

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to

identify those containing pure Cyclosporin B.

Characterization
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The identity and purity of the isolated Cyclosporin B are confirmed using various analytical

techniques.

Protocol: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often with an

additive like trifluoroacetic acid.

Detection: UV at 210 nm.

Flow Rate: 1.0 mL/min.

Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak

shape.

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

Analysis: High-resolution mass spectrometry (HRMS) is used to confirm the molecular

formula. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by

analyzing fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

Experiments: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical

structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used for detailed

structural assignments.

Biological Assays
Protocol: In Vitro Immunosuppressive Activity (Calcineurin Inhibition Assay)
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Isolate peripheral blood leukocytes (PBLs) from whole blood.

Incubate the PBLs with varying concentrations of Cyclosporin B.

Lyse the cells and measure the phosphatase activity of calcineurin using a specific substrate.

Calculate the IC₅₀ value, which is the concentration of Cyclosporin B that inhibits 50% of

the calcineurin activity.

Protocol: In Vitro Antiviral Activity (HBV Entry Inhibition Assay)

Culture HepG2 cells stably expressing the human NTCP receptor (HepG2-NTCP).

Pre-incubate the cells with different concentrations of Cyclosporin B.

Infect the cells with HBV.

After a suitable incubation period, measure the levels of HBV markers, such as secreted

HBsAg or intracellular HBcAg, using ELISA or immunofluorescence, respectively.

Determine the IC₅₀ value for HBV entry inhibition.

Protocol: In Vitro P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)

Use a cell line that overexpresses P-gp, such as Caco-2 or a resistant cancer cell line.

Load the cells with the fluorescent P-gp substrate, rhodamine 123.

Incubate the cells with varying concentrations of Cyclosporin B.

Measure the intracellular accumulation of rhodamine 123 using flow cytometry or a

fluorescence plate reader.

An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Calculate the IC₅₀ value.

Conclusion
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Cyclosporin B, a naturally occurring fungal metabolite, presents a compelling profile of

biological activities that warrant further investigation for its therapeutic potential. While its

immunosuppressive effects are less pronounced than its renowned counterpart, Cyclosporin A,

its potent anti-HBV activity and P-glycoprotein inhibitory properties open up new avenues for

drug development. The methodologies outlined in this guide provide a framework for

researchers to explore the production, purification, and biological evaluation of this intriguing

molecule. Further research to elucidate the precise quantitative aspects of its biological

activities and to optimize its production will be crucial in harnessing the full therapeutic promise

of Cyclosporin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

